molecular formula C7H15NO2 B6250912 rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol CAS No. 20507-69-1

rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol

Cat. No.: B6250912
CAS No.: 20507-69-1
M. Wt: 145.2
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Description

rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with an amino group and two hydroxyl groups attached, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

20507-69-1

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the diastereoselective nucleophilic substitution of bromocyclopropanes, which allows for the installation of the amino and hydroxyl groups in the desired configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral cyclohexane derivatives with amino and hydroxyl groups, such as:

Uniqueness

rac-(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications where precise molecular interactions are required.

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